1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No.: 2098109-99-8
Cat. No.: VC3147075
Molecular Formula: C11H17FN4O
Molecular Weight: 240.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098109-99-8 |
|---|---|
| Molecular Formula | C11H17FN4O |
| Molecular Weight | 240.28 g/mol |
| IUPAC Name | 1-[[1-(2-fluoroethyl)piperidin-2-yl]methyl]triazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H17FN4O/c12-4-6-15-5-2-1-3-11(15)8-16-7-10(9-17)13-14-16/h7,9,11H,1-6,8H2 |
| Standard InChI Key | VGAHZTYCKSQQKD-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CN2C=C(N=N2)C=O)CCF |
| Canonical SMILES | C1CCN(C(C1)CN2C=C(N=N2)C=O)CCF |
Introduction
Chemical Identity and Properties
The compound 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a complex heterocyclic molecule containing multiple functional groups. Its structure incorporates a 1,2,3-triazole core with a carbaldehyde substituent at the 4-position, connected to a piperidine ring system that contains a fluoroethyl substituent. The combination of these structural elements creates a molecule with unique chemical and potentially biological properties.
Structural Identification
The compound's complete identification profile includes various chemical identifiers that are essential for proper classification and reference in scientific literature. These identifiers allow researchers to accurately document and retrieve information about this specific chemical entity.
Table 1: Chemical Identifiers of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
| Parameter | Value |
|---|---|
| CAS Number | 2098109-99-8 |
| Molecular Formula | C11H17FN4O |
| Molecular Weight | 240.28 g/mol |
| IUPAC Name | 1-[[1-(2-fluoroethyl)piperidin-2-yl]methyl]triazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H17FN4O/c12-4-6-15-5-2-1-3-11(15)8-16-7-10(9-17)13-14-16/h7,9,11H,1-6,8H2 |
| Standard InChIKey | VGAHZTYCKSQQKD-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CN2C=C(N=N2)C=O)CCF |
| PubChem Compound ID | 121208661 |
The compound contains several key structural components that contribute to its chemical identity and potential reactivity. The 1,2,3-triazole ring provides a nitrogen-rich heterocyclic core, while the carbaldehyde group at the 4-position introduces a reactive carbonyl functionality. The piperidine ring system with its fluoroethyl substituent adds structural complexity and potential binding interactions in biological systems.
Physical and Chemical Properties
The physical and chemical properties of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde are influenced by its various functional groups. While specific experimental data is limited, several properties can be inferred from its structure.
The presence of the 1,2,3-triazole ring system typically confers moderate to good water solubility, which is often advantageous for biological applications. The nitrogen atoms in the triazole ring can participate in hydrogen bonding, potentially enhancing solubility in polar solvents. Additionally, the carbaldehyde group introduces a reactive site that can participate in various chemical transformations, including reduction, oxidation, and nucleophilic addition reactions.
Synthesis and Preparation Methods
The synthesis of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde likely employs well-established methods for triazole formation, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is widely recognized for its efficiency and selectivity in forming 1,2,3-triazole rings.
Copper-Catalyzed Azide-Alkyne Cycloaddition
The 1,2,3-triazole core of this compound can be efficiently synthesized using the CuAAC reaction, commonly referred to as a "click" reaction due to its reliability and high yield. This synthetic method involves the reaction between an azide and a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring with high regioselectivity.
For the synthesis of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, the reaction would likely involve:
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Preparation of a suitably functionalized alkyne that contains an aldehyde group or a precursor that can be converted to an aldehyde
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Synthesis of an azide derivative incorporating the (1-(2-fluoroethyl)piperidin-2-yl)methyl structure
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Copper-catalyzed cycloaddition of these two components to form the triazole ring
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Post-functionalization steps if needed to introduce the carbaldehyde group
This synthetic approach offers the advantage of forming the triazole ring with high regioselectivity, typically yielding the 1,4-disubstituted isomer when copper catalysts are employed.
Alternative Synthetic Approaches
Alternative synthetic routes may involve:
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The use of ruthenium catalysts instead of copper, which can lead to the formation of 1,5-disubstituted triazoles
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Modification of pre-formed triazole scaffolds through functionalization of the piperidine ring
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Sequential building of the molecule starting from either the triazole or piperidine components
The specific synthetic route chosen would depend on the availability of starting materials, the desired scale of synthesis, and the need to optimize reaction conditions for yield and purity.
Biological Activities and Applications
While specific biological activity data for 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is limited in the available literature, the compound belongs to the triazole class of molecules, which exhibits diverse biological activities. Triazole-containing compounds are known for their wide range of pharmacological properties, making them valuable scaffolds in drug discovery and development.
Structure-Activity Relationships
The various functional groups in 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde contribute to its potential biological activities:
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Triazole Ring: Provides a rigid scaffold that can engage in hydrogen bonding interactions with biological targets such as enzymes or receptors.
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Carbaldehyde Group: Introduces a reactive center that can form covalent bonds with nucleophilic amino acid residues in proteins, potentially leading to irreversible inhibition of target enzymes.
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Piperidine Ring: Contributes to the three-dimensional structure of the molecule and may engage in hydrophobic interactions with binding pockets in target proteins.
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Fluoroethyl Substituent: The fluorine atom can form unique interactions with protein binding sites while also potentially improving metabolic stability and membrane permeability.
The combination of these structural elements creates a molecule with potential for specific interactions with biological targets, making it a candidate for further investigation in drug discovery programs.
Analytical Methods and Characterization
Accurate characterization of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is essential for confirming its identity, purity, and structural features. Several analytical techniques are typically employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structural elucidation of organic compounds. For this compound, both proton (¹H) and carbon (¹³C) NMR would provide valuable information about its structure.
Key NMR features would likely include:
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A characteristic signal for the triazole C-H proton (typically appearing at δ 7.5-8.5 ppm)
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A distinctive signal for the aldehyde proton (typically at δ 9.5-10.5 ppm)
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Complex coupling patterns for the piperidine ring protons
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Characteristic signals for the fluoroethyl group, with ¹⁹F-¹H coupling observable in the proton spectrum
Fourier-Transform Infrared (FTIR) spectroscopy would reveal characteristic absorption bands, including:
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The C=O stretching of the aldehyde group (typically at 1700-1740 cm⁻¹)
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C-H stretching of the aldehyde (typically at 2700-2800 cm⁻¹)
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C-F stretching from the fluoroethyl group (typically at 1000-1400 cm⁻¹)
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C=N and N=N stretching from the triazole ring
Mass Spectrometry
Mass spectrometry would provide confirmation of the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 240.28, corresponding to the molecular formula C₁₁H₁₇FN₄O. Characteristic fragmentation patterns might include cleavage at the triazole-methylene bond, loss of the fluoroethyl group, or fragmentation of the piperidine ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods could be developed for quantitative analysis and purity determination of this compound. These methods would typically employ reversed-phase columns and UV detection, with the compound likely showing UV absorption due to the triazole ring and carbonyl group.
Applications in Research and Development
The unique structural features of 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde make it a compound of interest for various research applications.
Medicinal Chemistry Applications
In medicinal chemistry, this compound could serve as:
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A lead compound for drug discovery programs targeting various diseases, particularly infectious diseases or cancer, given the known biological activities of triazole derivatives.
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A building block for the synthesis of more complex molecules with enhanced biological activities.
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A tool for studying structure-activity relationships in triazole-based drug discovery, particularly examining the effects of fluorination on pharmacokinetic properties.
Chemical Biology Applications
The reactive carbaldehyde group makes this compound potentially useful in chemical biology applications:
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Development of covalent inhibitors of target proteins through reaction with nucleophilic amino acid residues.
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Creation of fluorescent probes by condensation with amine-containing fluorophores to form Schiff bases or related derivatives.
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Design of affinity-based probes for target identification and validation studies.
The combination of the triazole ring, which provides structural rigidity and potential for specific binding interactions, with the reactive carbaldehyde group creates opportunities for developing chemical tools for biological research.
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